molecular formula C21H14BrN3O2 B2728154 N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide CAS No. 887869-56-9

N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide

Cat. No. B2728154
CAS RN: 887869-56-9
M. Wt: 420.266
InChI Key: NNVHTNGBCKJTBR-UHFFFAOYSA-N
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Description

N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide, also known as BQR695, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

Research has demonstrated the synthesis and X-ray structure characterization of antipyrine derivatives similar to N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide, focusing on intermolecular interactions like hydrogen bonding and π-interactions. These studies provide a foundation for understanding the molecular structures and potential reactivity of such compounds, offering insights into their stability and interaction mechanisms within various environments (Saeed et al., 2020).

Anticancer Potential

Novel derivatives related to the chemical structure have been designed and synthesized with potential anticancer properties. Such studies typically involve the evaluation of these compounds against various cancer cell lines to determine their efficacy in inhibiting tumor growth or inducing cytotoxic effects. For instance, certain quinuclidinone derivatives have shown promising results in preliminary anti-proliferative screenings, hinting at the potential use of this compound related structures in cancer therapy research (Soni et al., 2015).

Antimicrobial and Antifungal Activities

Research into the antimicrobial and antifungal activities of compounds structurally related to this compound has yielded positive results. Such studies contribute to the development of new antibacterial and antifungal agents, which are crucial for addressing the growing issue of antibiotic resistance. For example, certain N-substituted benzamides have been assessed for their efficacy against a range of pathogenic microorganisms, providing valuable data for the development of new antimicrobial compounds (Patel et al., 2006).

Structural Modifications and Binding Affinities

The effect of structural modifications on the binding affinities and selectivity of compounds similar to this compound towards biological targets has been extensively studied. These investigations are key for understanding how changes in the molecular structure can influence the biological activity and therapeutic potential of such compounds. For instance, altering the size and position of the amine portion in substituted aminobutyl-benzamides has been shown to significantly affect their selectivity and affinity towards specific receptors (Fan et al., 2011).

properties

IUPAC Name

N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O2/c22-14-10-11-16(24-20(26)13-6-2-1-3-7-13)15(12-14)19-21(27)25-18-9-5-4-8-17(18)23-19/h1-12H,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVHTNGBCKJTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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